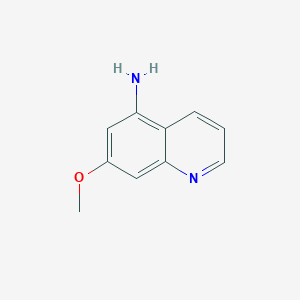

7-Methoxyquinolin-5-amine

Description

BenchChem offers high-quality 7-Methoxyquinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxyquinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxyquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-7-5-9(11)8-3-2-4-12-10(8)6-7/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUODHWDMCXKGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=CC=NC2=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxyquinolin-5-amine: Properties, Synthesis, and Applications

Abstract

7-Methoxyquinolin-5-amine is a heterocyclic aromatic amine that has emerged as a compound of significant interest within the fields of medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the quinoline core, the electron-donating methoxy group, and the reactive amine functionality, make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, outlines a representative synthetic pathway, details its key applications in drug discovery and as a fluorescent probe, and provides essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the potential of this valuable scaffold.

Molecular Identity and Physicochemical Properties

Accurate characterization of a chemical entity is the foundation of reproducible scientific research. 7-Methoxyquinolin-5-amine is a crystalline compound with the key identifiers and properties summarized below.[1]

Table 1: Chemical Identifiers for 7-Methoxyquinolin-5-amine

| Identifier | Value | Source |

| CAS Number | 1027266-57-4 | [2] |

| Molecular Formula | C₁₀H₁₀N₂O | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| SMILES | NC1=C2C=CC=NC2=CC(OC)=C1 | [2] |

Table 2: Physicochemical and Computed Properties

| Property | Value | Source |

| Appearance | Crystalline Compound | [1] |

| Melting Point | ~145-150 °C | [1] |

| Solubility | Moderately soluble in ethanol and methanol | [1] |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | |

| LogP (calculated) | 1.8256 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 1 |

Representative Synthesis and Characterization

While various proprietary methods for the synthesis of 7-Methoxyquinolin-5-amine exist, a common and chemically intuitive approach involves a two-step sequence starting from the readily available 7-methoxyquinoline. This process leverages classic aromatic chemistry: electrophilic nitration followed by reduction.

Causality of the Synthetic Approach:

-

Step 1: Nitration. The quinoline ring system is activated towards electrophilic substitution by the electron-donating 7-methoxy group. Standard nitrating conditions (a mixture of nitric and sulfuric acid) are used to introduce a nitro group (-NO₂) onto the ring. The 5-position is a sterically accessible and electronically favorable site for this substitution.

-

Step 2: Reduction. The resulting 5-nitro-7-methoxyquinoline intermediate is then reduced to the target primary amine. This transformation is reliably achieved using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium catalyst). The choice of reductant can be influenced by the presence of other functional groups and desired reaction scale.

Diagram: Representative Synthetic Workflow

Caption: A representative two-step synthesis of 7-Methoxyquinolin-5-amine.

Protocol 1: Illustrative Synthesis via Nitration and Reduction

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under proper laboratory safety protocols.

Step 1: Nitration of 7-Methoxyquinoline

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Substrate Addition: Slowly add 7-methoxyquinoline (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 5°C.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C. The use of sulfuric acid as a solvent and catalyst promotes the formation of the nitronium ion (NO₂⁺), the active electrophile.

-

Reaction Monitoring (Self-Validation): Stir the reaction at 0-5°C for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot indicates reaction completion.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7.

-

Isolation: The precipitated solid, 5-nitro-7-methoxyquinoline, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction of 5-Nitro-7-methoxyquinoline

-

Reaction Setup: Suspend the crude 5-nitro-7-methoxyquinoline (1.0 eq) in ethanol in a round-bottom flask.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) followed by concentrated hydrochloric acid. Heat the mixture to reflux (typically 70-80°C). The acidic conditions are crucial for the activity of the tin(II) chloride reductant.

-

Reaction Monitoring (Self-Validation): Monitor the reaction by TLC until the nitro-intermediate is fully consumed (typically 3-6 hours).

-

Workup: Cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to pH > 10. This step neutralizes the acid and precipitates tin salts.

-

Extraction and Purification: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 7-Methoxyquinolin-5-amine.

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the successful synthesis.

Key Applications in Research and Development

The utility of 7-Methoxyquinolin-5-amine stems from its identity as a "privileged scaffold," a molecular framework that can bind to multiple biological targets.

Diagram: Applications of 7-Methoxyquinolin-5-amine

Caption: Role of 7-Methoxyquinolin-5-amine as a central precursor.

-

Development of Anticancer Agents: This compound is actively employed in the synthesis of novel anticancer agents.[1] The quinoline core is a well-established pharmacophore in oncology. Specifically, the electron-donating methoxy group at the 7-position has been reported to enhance the binding affinity of derivative compounds to tubulin, a key target in cancer chemotherapy.[1]

-

Fluorescent Biosensors: The inherent fluorescence of the quinoline scaffold makes 7-Methoxyquinolin-5-amine a valuable starting material for creating fluorescent probes and biosensors. The primary amine at the 5-position serves as a convenient chemical handle for conjugating the molecule to other analytes or biomolecules, allowing for the detection of specific biological events or targets with high sensitivity.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302 | Harmful if swallowed[2] |

| H315 | Causes skin irritation[2] | |

| H319 | Causes serious eye irritation[2] | |

| H335 | May cause respiratory irritation[2] |

Precautions for Safe Handling:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry place.[4]

-

Some suppliers recommend refrigeration at 4°C and protection from light to ensure long-term stability.[2] Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate storage information.

Conclusion

7-Methoxyquinolin-5-amine is a high-value chemical intermediate with a compelling profile for researchers in drug discovery and chemical biology. Its defined chemical properties, coupled with a versatile and reactive structure, provide a robust platform for the synthesis of novel compounds targeting significant biological pathways, particularly in oncology. Its intrinsic fluorescent properties further broaden its applicability. Adherence to established synthetic protocols and rigorous safety measures will enable researchers to fully and safely exploit the potential of this important molecule.

References

-

7-Methoxyquinoline | C10H9NO | CID 78666. PubChem, National Institutes of Health. [Link]

-

Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central, National Institutes of Health. [Link]

-

CAS No : 4964-76-5 | Product Name : 7-Methoxyquinoline. Pharmaffiliates. [Link]

-

5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110. PubChem, National Institutes of Health. [Link]

Sources

The Emerging Therapeutic Potential of 7-Methoxyquinolin-5-amine: A Technical Guide for Medicinal Chemists

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent pharmacological activities.[1][2][3][4] This technical guide delves into the untapped therapeutic potential of a specific derivative, 7-Methoxyquinolin-5-amine. While direct extensive research on this compound is nascent, this paper will synthesize data from closely related analogs to build a compelling case for its investigation as a novel therapeutic agent, particularly in oncology. We will explore its probable synthetic pathways, hypothesize its mechanisms of action based on structure-activity relationships of similar molecules, and propose detailed experimental protocols for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities in the ever-evolving landscape of medicinal chemistry.

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

Quinoline, a bicyclic heterocyclic aromatic compound, is a recurring motif in a vast number of natural products and synthetic molecules with significant biological activities.[1][2] Its derivatives have been successfully developed into drugs for a wide range of diseases, including malaria, cancer, and various infectious and inflammatory conditions.[2][3] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a fine-tuning of its pharmacological properties.[5] The introduction of electron-donating groups like methoxy (-OCH3) and amino (-NH2) moieties can significantly influence the molecule's electronic distribution, lipophilicity, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets.

This guide focuses on the specific analog, 7-Methoxyquinolin-5-amine, a compound that holds considerable promise as a versatile building block and a potential therapeutic agent in its own right.

Synthesis of 7-Methoxyquinolin-5-amine: A Proposed Pathway

While specific literature detailing the synthesis of 7-Methoxyquinolin-5-amine is not abundant, a highly plausible and efficient synthetic route can be extrapolated from established methods for preparing substituted quinolines. A common and effective strategy involves the synthesis of a nitro-substituted precursor followed by its reduction to the corresponding amine.

A likely precursor for our target molecule is 7-methoxy-5-nitroquinoline. The synthesis of this intermediate can be achieved through the nitration of 7-methoxyquinoline. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation in organic synthesis.

Experimental Protocol: Proposed Synthesis of 7-Methoxyquinolin-5-amine

Step 1: Nitration of 7-Methoxyquinoline to yield 7-Methoxy-5-nitroquinoline

-

To a stirred solution of 7-methoxyquinoline (1.0 equivalent) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

-

Maintain the temperature at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, 7-methoxy-5-nitroquinoline, is collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization from ethanol.

Step 2: Reduction of 7-Methoxy-5-nitroquinoline to yield 7-Methoxyquinolin-5-amine

-

Dissolve 7-methoxy-5-nitroquinoline (1.0 equivalent) in ethanol or methanol in a flask.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen-filled balloon or a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 7-Methoxyquinolin-5-amine.

-

Purify the product by column chromatography on silica gel.

This proposed synthesis is based on well-established and reliable chemical transformations, offering a clear path to obtaining the target compound for further investigation.

Therapeutic Potential and Hypothesized Mechanisms of Action

The therapeutic potential of 7-Methoxyquinolin-5-amine can be inferred from the biological activities of structurally similar compounds. The presence of a methoxy group at the 7-position and an amino group at the 5-position suggests several promising avenues for its application, most notably in anticancer therapy and as a fluorescent probe.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activities of quinoline derivatives bearing methoxy and amino substituents.[3][4][6]

3.1.1. Kinase Inhibition:

A significant number of quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7][8] For instance, a study on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline revealed its ability to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival in many cancers.[9] The structural similarity of 7-Methoxyquinolin-5-amine suggests it may also target key kinases in oncogenic pathways.

3.1.2. Tubulin Polymerization Inhibition:

Another established mechanism of action for anticancer quinolines is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[10] Derivatives such as 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines have been identified as potent tubulin polymerization inhibitors.[10] The methoxy group on the 7-Methoxyquinolin-5-amine scaffold could contribute to its binding to the colchicine binding site on tubulin.

3.1.3. Structure-Activity Relationship (SAR) Insights:

Research on other quinoline derivatives provides valuable SAR insights. For example, a bulky alkoxy substituent at the 7-position has been shown to be beneficial for antiproliferative activity.[5] This further supports the potential of the 7-methoxy group in contributing to the anticancer effects of our target molecule.

The following table summarizes the anticancer activity of some relevant quinoline derivatives, providing a rationale for investigating 7-Methoxyquinolin-5-amine in this context.

| Compound/Derivative Class | Proposed Mechanism of Action | Key Findings |

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | PI3K/AKT/mTOR pathway inhibition | Induces apoptosis in colorectal cancer cells.[9] |

| 5,6,7-Trimethoxy-N-aryl-2-styrylquinolin-4-amines | Tubulin polymerization inhibition | Potent inhibitors of tubulin polymerization.[10] |

| 8-Amino-5-(aryloxy)-6-methoxy-4-methylquinolines | Not fully elucidated | Potent anti-breast cancer activity.[6] |

Fluorescent Probe and Biosensor Applications

The inherent fluorescence of the quinoline scaffold makes it an attractive platform for the development of fluorescent probes and biosensors.[11][12] The introduction of substituents like the methoxy group can modulate the photophysical properties of the quinoline ring.[12][13] 7-Methoxyquinolin-5-amine, with its fluorescent core and a reactive amino group, could serve as a valuable building block for creating biosensors for detecting specific analytes.[14]

Proposed Experimental Workflows for Biological Evaluation

To validate the therapeutic potential of 7-Methoxyquinolin-5-amine, a series of well-defined experimental workflows are proposed.

In Vitro Anticancer Activity Screening

A crucial first step is to assess the cytotoxic effects of 7-Methoxyquinolin-5-amine against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 7-Methoxyquinolin-5-amine (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Mechanism of Action Studies

Should 7-Methoxyquinolin-5-amine exhibit significant anticancer activity, the next step is to elucidate its mechanism of action.

4.2.1. Kinase Inhibition Assay:

-

Protocol: Utilize a commercially available kinase panel to screen for the inhibitory activity of 7-Methoxyquinolin-5-amine against a broad range of protein kinases. Follow up with dose-response assays for any identified hits to determine the IC50 values.

4.2.2. Tubulin Polymerization Assay:

-

Protocol: Use a cell-free tubulin polymerization assay kit to measure the effect of 7-Methoxyquinolin-5-amine on the polymerization of purified tubulin. Monitor the change in fluorescence or absorbance over time to assess the inhibitory activity.

4.2.3. Cell Cycle Analysis:

-

Protocol: Treat cancer cells with 7-Methoxyquinolin-5-amine and then fix and stain the cells with a DNA-binding dye (e.g., propidium iodide). Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

4.2.4. Apoptosis Assay:

-

Protocol: Use an Annexin V/Propidium Iodide staining kit to detect early and late apoptotic cells by flow cytometry after treatment with 7-Methoxyquinolin-5-amine.

Visualizing the Potential: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Proposed two-step synthesis of 7-Methoxyquinolin-5-amine.

Caption: Hypothesized anticancer mechanisms of 7-Methoxyquinolin-5-amine.

Caption: A streamlined workflow for the biological evaluation of 7-Methoxyquinolin-5-amine.

Conclusion and Future Directions

7-Methoxyquinolin-5-amine represents a promising, yet underexplored, molecule in the vast field of medicinal chemistry. Based on the well-documented activities of its structural analogs, there is a strong rationale for its investigation as a potential anticancer agent, likely acting through kinase inhibition or disruption of tubulin polymerization. Furthermore, its inherent fluorescent properties make it a candidate for the development of novel biosensors.

The proposed synthetic route and experimental workflows provide a clear and actionable path for researchers to begin to unlock the therapeutic potential of this intriguing compound. Future research should focus on the synthesis and purification of 7-Methoxyquinolin-5-amine, followed by a comprehensive biological evaluation as outlined in this guide. The insights gained from these studies will be invaluable in determining its true potential as a lead compound for the development of new and effective therapies.

References

- Jain, A. K., et al. (2019). Quinoline: A versatile scaffold for the design and development of potent anticancer agents. European Journal of Medicinal Chemistry, 183, 111690.

- Qi, B., et al. (2018). Design, synthesis and biological evaluation of novel 4-anilinoquinoline derivatives as potent and selective inhibitors of c-Met kinase. European Journal of Medicinal Chemistry, 157, 113-127.

- Kouznetsov, V. V., et al. (2017). Recent advances in the synthesis of quinolines. RSC Advances, 7(64), 40356-40397.

- Mikata, Y., et al. (2014). Effect of methoxy substituents on fluorescent Zn2+/Cd2+ selectivity of bisquinoline derivatives with a N,N′-dimethylalkanediamine skeleton. Dalton Transactions, 43(3), 1063-1071.

- Vennerstrom, J. L., et al. (1992). Synthesis and anti-breast cancer activities of substituted quinolines. Journal of Medicinal Chemistry, 35(16), 3023-3027.

- Lin, Y. Z., et al. (2025). Design, synthesis, and biological evaluation of 7-O-methyesculin esters as potent inhibitors of renal fibrosis.

- Khan, I., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.

- Ilakiyalakshmi, M., & Napoleon, A. A. (2022). Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry, 15(10), 104168.

- Mokhtari, R. B., et al. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Molecular Cancer Research, 20(10), 1435-1450.

- Abubakar, M. G., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

- Mirzaei, S., et al. (2020). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines as potential anticancer agents and tubulin polymerization inhibitors. Iranian Journal of Basic Medical Sciences, 23(1), 1-11.

- Takadate, A., et al. (1993). Fluorescence Properties of 2-Substituted 6-, 7- or 8-Methoxyquinoline-4-carboxylic Acid Derivatives. Chemical and Pharmaceutical Bulletin, 41(7), 1269-1273.

- Anusha, S., & Anitha, C. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 1-6.

- Kato, Y., et al. (2007). Design, Synthesis, and Biological Evaluations of Novel 7-[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens. Journal of Medicinal Chemistry, 50(25), 6256-6265.

- Conway, J. G., et al. (2008). Effects of the cFMS Kinase Inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in Normal and Arthritic Rats. Journal of Pharmacology and Experimental Therapeutics, 326(1), 41-50.

- Li, Y., et al. (2021). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 26(16), 4995.

- Peterson, D. J., et al. (2021). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. Molbank, 2021(4), M1291.

-

National Center for Biotechnology Information. (n.d.). 7-Methoxyquinoline. PubChem Compound Database. Retrieved from [Link]

-

Aaron Chemistry. (n.d.). 5-Methoxyquinolin-7-amine. Retrieved from [Link]

- Stan, R., et al. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Molbank, 2010(4), M695.

- Al-Suwaidan, I. A., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives.

- Samaan, N. G., et al. (2022). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega, 7(33), 28989-28997.

- de la Cruz-López, O., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(5), 738.

- Ghorab, M. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Bielska, O., et al. (2024). Pharmacological inhibition of the MAP2K7 kinase in human disease. Frontiers in Pharmacology, 15, 1368611.

- Kumar, A., et al. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. The Journal of Organic Chemistry.

- Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 956-974.

-

Khan Academy. (2013, October 20). Alpha amino acid synthesis | Chemical processes | MCAT | Khan Academy [Video]. YouTube. Retrieved from [Link]

- Schulman, S. G., & Rosenberg, L. S. (1979). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Journal of Pharmaceutical Sciences, 68(5), 570-573.

- Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207.

Sources

- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of methoxy substituents on fluorescent Zn2+/Cd2+ selectivity of bisquinoline derivatives with a N,N′-dimethylalkanediamine skeleton - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Fluorescence Properties of 2-Substituted 6-, 7- or 8-Methoxyquinoline-4-carboxylic Acid Derivatives [jstage.jst.go.jp]

- 13. sciforum.net [sciforum.net]

- 14. medchemexpress.com [medchemexpress.com]

The Structure-Activity Relationship of 7-Methoxyquinolin-5-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its versatile structure has been extensively explored in medicinal chemistry, leading to the development of drugs for treating malaria, cancer, and microbial infections.[1] Within the diverse landscape of quinoline-based compounds, the 7-methoxyquinolin-5-amine core has emerged as a particularly promising framework for the design of novel therapeutic agents, especially in the realm of oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-methoxyquinolin-5-amine derivatives, with a primary focus on their role as inhibitors of tubulin polymerization, a critical target in cancer chemotherapy.

The strategic placement of a methoxy group at the 7-position and an amino group at the 5-position of the quinoline ring provides a unique combination of electronic and steric properties that can be fine-tuned to optimize biological activity. The 7-methoxy group, in particular, has been shown to enhance the binding of these derivatives to their biological targets, such as tubulin. This guide will delve into the nuances of how modifications to this core structure influence its anticancer and tubulin-modulating effects, offering valuable insights for researchers and drug development professionals.

Core Chemical Scaffold: 7-Methoxyquinolin-5-amine

The foundational structure for the derivatives discussed in this guide is 7-methoxyquinolin-5-amine. Its chemical structure and numbering are depicted below.

Caption: General synthetic workflow.

Step-by-Step Protocol (Illustrative Example):

-

Reaction Setup: To a solution of 7-methoxyquinolin-5-amine (1.0 eq) in an appropriate solvent (e.g., toluene or dioxane) in a reaction vessel, add the substituted aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to the desired temperature (typically 80-110 °C) with stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-7-methoxyquinolin-5-amine derivative.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Tubulin Polymerization Assay

The ability of the synthesized compounds to inhibit tubulin polymerization can be assessed using a commercially available tubulin polymerization assay kit.

Protocol Overview:

-

Reagent Preparation: Prepare a solution of purified tubulin in a general tubulin buffer. Prepare stock solutions of the test compounds and a positive control (e.g., colchicine) in DMSO.

-

Reaction Mixture: In a 96-well plate, combine the tubulin solution, GTP (to initiate polymerization), and the test compound at various concentrations.

-

Data Acquisition: Measure the change in absorbance or fluorescence at 340 nm over time at 37 °C using a microplate reader. An increase in absorbance/fluorescence indicates tubulin polymerization.

-

Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion and Future Directions

The 7-methoxyquinolin-5-amine scaffold represents a highly promising starting point for the development of novel anticancer agents, particularly those that target tubulin polymerization. The SAR data from closely related quinoline series strongly suggest that N-aryl substitution at the 5-amino position, especially with a trimethoxyphenyl group, is a key strategy for achieving potent anti-tubulin activity. The 7-methoxy group plays a crucial role in anchoring the molecule within the colchicine binding site.

Future research in this area should focus on:

-

Systematic SAR studies: A comprehensive investigation of a wider range of substituents at the 5-amino and 2-positions to further optimize potency and selectivity.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent compounds to assess their drug-like characteristics.

-

In Vivo Efficacy: Testing of lead compounds in preclinical animal models of cancer to validate their therapeutic potential.

-

Computational Modeling: Utilization of molecular docking and dynamics simulations to gain a deeper understanding of the binding interactions between these derivatives and tubulin, which can guide the design of next-generation inhibitors.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel 7-methoxyquinolin-5-amine-based therapeutics for the treatment of cancer.

References

-

Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. (2011). Journal of Medicinal Chemistry. [Link]

-

Design, synthesis and biological evaluation of novel 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines as potential anticancer agents and tubulin polymerization inhibitors. (2020). Bioorganic Chemistry. [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). RSC Publishing. [Link]

-

Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity. (2017). PLoS ONE. [Link]

-

Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. (2022). European Journal of Medicinal Chemistry. [Link]

-

Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (n.d.). ACS Publications. [Link]

-

Inhibition of tubulin polymerization by compounds 7 f and 7 g. (n.d.). ResearchGate. [Link]

-

Computational Approaches to the Rational Design of Tubulin-Targeting Agents. (2023). International Journal of Molecular Sciences. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Arabian Journal of Chemistry. [Link]

-

Computational Approaches to the Rational Design of Tubulin-Targeting Agents. (2023). MDPI. [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). RSC Publishing. [Link]

-

Design, synthesis and biological evaluation of novel 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines as potential anticancer agents and tubulin polymerization inhibitors. (n.d.). ResearchGate. [Link]

-

Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents. (2023). ResearchGate. [Link]

-

Computer-aided Molecular Design and Modeling of Tubulin Targeting Agents. (2023). AIR Unimi. [Link]

-

Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. (2023). ACS Omega. [Link]

-

Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (n.d.). PubMed Central. [Link]

-

Machine Learning-Driven Drug Repurposing Investigation to Identify New Tubulin Inhibitors Against Cancer. (2025). Preprints.org. [Link]

-

New Anticancer Agents: Design, Synthesis and Evaluation. (n.d.). MDPI. [Link]

-

Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. (2015). Bioorganic & Medicinal Chemistry. [Link]

-

Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. (n.d.). MDPI. [Link]

-

NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. (n.d.). ACS Pharmacology & Translational Science. [Link]

Sources

The 4-Anilinoquinoline Scaffold: A Privileged Pharmacophore in Kinase-Targeted Drug Discovery

Introduction: The Enduring Relevance of Kinase Inhibition and the Rise of Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinases, as central regulators of cellular signaling, dictate processes such as cell growth, differentiation, and survival.[1] Their aberrant activation is a hallmark of many malignancies, making them prime targets for drug development.[1] In the quest for potent and selective kinase inhibitors, medicinal chemistry has seen the emergence of "privileged scaffolds" – core molecular structures that exhibit a high affinity for a particular class of biological targets. The 4-anilinoquinoline core has solidified its status as one such scaffold, serving as the foundation for numerous approved and investigational kinase inhibitors. This technical guide will delve into the critical role of the 4-anilinoquinoline moiety as a pharmacophore, with a particular focus on the clinical success of bosutinib, a potent dual inhibitor of Src and Abl kinases.

Deconstructing the 4-Anilinoquinoline Pharmacophore: A Symphony of Molecular Interactions

A pharmacophore is defined as the spatial arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and elicit a response. The 4-anilinoquinoline scaffold presents a constellation of features that make it an exceptional starting point for the design of ATP-competitive kinase inhibitors.

At its core, the quinoline ring system acts as a bioisostere of the adenine portion of ATP, enabling it to anchor within the ATP-binding pocket of kinases. The nitrogen atom at position 1 of the quinoline ring typically forms a crucial hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction is a cornerstone of the binding affinity for many kinase inhibitors.

The aniline group at the 4-position extends into a more variable region of the ATP-binding site, often referred to as the "selectivity pocket." Modifications to this aniline ring are instrumental in tuning the inhibitor's potency and selectivity for specific kinases. Substituents on the aniline ring can engage in additional hydrogen bonding, van der Waals interactions, or hydrophobic interactions, thereby optimizing the inhibitor's binding profile.

Furthermore, the quinoline core itself offers multiple positions for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and cell permeability. As we will explore in the case of bosutinib, strategic placement of functional groups on the quinoline ring can significantly enhance the drug-like properties of the molecule.

Bosutinib: A Case Study in Rational Drug Design with the 4-Anilinoquinoline Scaffold

Bosutinib (marketed as Bosulif®) is a second-generation tyrosine kinase inhibitor approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[2] It functions as a potent, ATP-competitive inhibitor of both the Bcr-Abl fusion protein, the pathogenic driver of CML, and the Src family of kinases.[1][3] The chemical structure of bosutinib, 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, elegantly showcases the principles of pharmacophore-based drug design.

Structure-Activity Relationship (SAR) of Bosutinib

The development of bosutinib and other quinoline-based kinase inhibitors has been guided by extensive structure-activity relationship studies.[4] These studies have elucidated the contribution of each component of the molecule to its biological activity.

| Structural Feature | Contribution to Activity |

| Quinoline Core | Acts as an ATP-mimetic, anchoring in the adenine-binding pocket. |

| 4-Anilino Linkage | Orients the substituted phenyl ring towards the selectivity pocket. |

| 2,4-dichloro-5-methoxyphenyl Group | Enhances potency and selectivity through interactions within the hydrophobic pocket of the kinase. |

| 6-Methoxy Group | Improves cellular potency and metabolic stability. |

| 7-(3-(4-methylpiperazin-1-yl)propoxy) Group | Increases solubility and provides an additional interaction point with the solvent-exposed region of the kinase. |

| 3-Carbonitrile Group | Contributes to the overall binding affinity and electronic properties of the molecule. |

The quinazoline core, a close structural relative of quinoline, has also been extensively explored in the development of EGFR kinase inhibitors, with similar SAR principles applying.[4][5]

Mechanism of Action and Downstream Signaling

Bosutinib exerts its therapeutic effect by binding to the ATP-binding site of the Bcr-Abl and Src kinases, thereby inhibiting their catalytic activity.[1] This blockade of kinase function disrupts the downstream signaling pathways that promote the proliferation and survival of cancer cells.[6]

The inhibition of the Bcr-Abl oncoprotein is the primary mechanism of action in Ph+ CML. In neuroblastoma, bosutinib has been shown to suppress tumor growth by inhibiting the activity of Src and c-Abl, which in turn leads to the downregulation of several critical signaling cascades, including:

-

PI3K/AKT/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.

-

MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and apoptosis.

-

JAK/STAT3 Pathway: Plays a key role in cytokine signaling and cell survival.[6]

Caption: Bosutinib inhibits Src/Abl, downregulating key pro-survival pathways.

Experimental Protocols: From Synthesis to Biological Evaluation

The successful development of a drug like bosutinib relies on robust and reproducible experimental protocols for its synthesis and biological characterization.

Synthetic Protocol for Bosutinib

The synthesis of bosutinib can be achieved through a multi-step process, with several reported routes. A common approach involves the construction of the core quinoline ring system followed by the sequential addition of the side chains.[7][8][9]

Step 1: Synthesis of the 4-chloro-6-methoxy-7-(3-chloropropoxy)quinoline-3-carbonitrile intermediate.

-

Start with a suitably substituted aniline precursor.

-

Perform a cyclization reaction to form the quinoline ring system. A common method is the Gould-Jacobs reaction.

-

Introduce the 3-carbonitrile group.

-

Chlorinate the 4-position of the quinoline ring, for example, using phosphorus oxychloride.

-

Alkylate the 7-hydroxy group with 1-bromo-3-chloropropane.

Step 2: Coupling with 2,4-dichloro-5-methoxyaniline.

-

React the 4-chloroquinoline intermediate from Step 1 with 2,4-dichloro-5-methoxyaniline in the presence of a suitable base and solvent to form the 4-anilinoquinoline core.

Step 3: Introduction of the N-methylpiperazine side chain.

-

React the product from Step 2 with N-methylpiperazine to displace the terminal chloride on the propoxy chain, yielding bosutinib.

Caption: A generalized workflow for the synthesis of bosutinib.

Kinase Inhibition Assay: Evaluating Potency

The potency of bosutinib against its target kinases can be determined using a variety of in vitro assays. A common method is a coupled-enzyme assay that measures the production of ADP, a product of the kinase reaction.[10]

Protocol: Coupled Kinase Assay for Abl Kinase Inhibition

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM phosphoenolpyruvate, 0.6 mg/ml NADH, 1 mM DTT, pyruvate kinase, and lactate dehydrogenase.

-

Compound Preparation: Prepare serial dilutions of bosutinib in DMSO.

-

Assay Initiation: In a 96-well plate, combine the reaction mixture, a substrate peptide for Abl kinase (e.g., Abltide), and the diluted bosutinib or DMSO control.

-

Enzyme Addition: Initiate the reaction by adding a known concentration of purified Abl kinase domain.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A fluorescence-based binding assay can also be employed to determine the binding affinity (Kd) of bosutinib to its target kinases.[10]

Conclusion: The Future of 4-Anilinoquinoline-Based Drug Discovery

The 4-anilinoquinoline scaffold continues to be a cornerstone of modern kinase inhibitor design. The clinical success of bosutinib and other drugs based on this pharmacophore is a testament to the power of rational, structure-guided drug discovery. As our understanding of the human kinome deepens and new resistance mechanisms emerge, the versatility of the 4-anilinoquinoline core will undoubtedly be leveraged to develop the next generation of targeted therapies. The ability to systematically modify this scaffold to optimize potency, selectivity, and pharmacokinetic properties ensures its enduring legacy in the field of medicinal chemistry.

References

-

Song, D., et al. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 18(11), 13750-13759. Available at: [Link]

-

Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Bosutinib Monohydrate? Patsnap Synapse. Available at: [Link]

-

NSSG. (2016). bosutinib - NSSG Chemotherapy Protocol. NSSG. Available at: [Link]

- Google Patents. (2015). WO2015198249A1 - Process for preparation of bosutinib.

-

PubChem. (n.d.). 7-Methoxyisoquinoline. PubChem. Available at: [Link]

-

MDPI. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(22), 7609. Available at: [Link]

-

Keller, M. C., et al. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE, 7(4), e34803. Available at: [Link]

-

Rosti, G., et al. (2015). Bosutinib for Chronic Myeloid Leukemia. Expert Review of Hematology, 8(5), 579-587. Available at: [Link]

-

ResearchGate. (2014). New Synthetic Process for Bosutinib. ResearchGate. Available at: [Link]

-

Remsing Rix, L. L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485. Available at: [Link]

-

ChemRxiv. (2020). Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv. Available at: [Link]

-

Li, Y., et al. (2016). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 7(45), 73496-73507. Available at: [Link]

-

Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. Available at: [Link]

-

SWAG Cancer Alliance. (n.d.). Bosutinib. SWAG Cancer Alliance. Available at: [Link]

-

National Center for Biotechnology Information. (2024). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 12, 1364531. Available at: [Link]

-

Wang, H., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 89(12), 2805-2814. Available at: [Link]

-

Frontiers. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 7, 75. Available at: [Link]

-

MDPI. (2022). A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors. Current Oncology, 29(12), 9579-9588. Available at: [Link]

-

Pfizer. (n.d.). BOSULIF® (bosutinib) Mechanism Of Action | Safety Info. BOSULIF HCP. Available at: [Link]

-

National Center for Biotechnology Information. (2014). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of medicinal chemistry, 57(10), 4247–4263. Available at: [Link]

-

PubChem. (n.d.). 7-Methoxyquinoline. PubChem. Available at: [Link]

-

Der Pharma Chemica. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 10(4), 118-124. Available at: [Link]

-

ClinPGx. (n.d.). Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Available at: [Link]

-

Journal of Medicinal Chemistry. (1984). 7-(Trifluoromethyl)-4-aminoquinoline hypotensives: novel peripheral sympatholytics. Journal of Medicinal Chemistry, 27(9), 1126-1131. Available at: [Link]

Sources

- 1. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]

- 2. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]

- 3. Bosutinib for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Properties and Reactivity Profile of 7-Methoxyquinolin-5-amine

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic compounds with significant biological and photophysical properties. Its rigid, planar structure and rich electronic nature make it an ideal framework for designing molecules that can interact with biological targets or function as fluorescent probes.[1][2] Among the vast library of quinoline derivatives, 7-Methoxyquinolin-5-amine emerges as a compound of particular interest due to the unique interplay of its electron-donating substituents, which profoundly influence its chemical behavior and potential applications.

This technical guide provides a comprehensive analysis of the electronic properties and reactivity profile of 7-Methoxyquinolin-5-amine. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the chemical characteristics of this versatile molecule. The insights provided herein are grounded in established principles of physical organic chemistry and supported by data from analogous systems, offering a predictive framework for its application in novel research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Methoxyquinolin-5-amine is presented in the table below.

| Property | Value | Source |

| CAS Number | 1027266-57-4 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O | [3] |

| Molecular Weight | 174.20 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Purity | ≥95% (typical) | [3] |

| Storage | 4°C, protect from light | [3] |

Electronic Properties: A Tale of Two Donors

The electronic landscape of 7-Methoxyquinolin-5-amine is dictated by the synergistic and sometimes competing effects of the methoxy (-OCH₃) and amino (-NH₂) groups, both potent electron-donating groups, on the quinoline ring system.

Resonance and Inductive Effects

The methoxy group at the 7-position and the amino group at the 5-position both exert strong +M (mesomeric or resonance) and weak -I (inductive) effects. The lone pair of electrons on the oxygen and nitrogen atoms can be delocalized into the aromatic π-system, increasing the electron density of the quinoline ring. This enhanced electron density is particularly pronounced at the ortho and para positions relative to these substituents.

The interplay of these electronic effects governs the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. The increased nucleophilicity of the benzene ring makes it more susceptible to attack by electrophiles.

Caption: Molecular structure of 7-Methoxyquinolin-5-amine.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. For an electron-rich system like 7-Methoxyquinolin-5-amine, the HOMO is expected to be relatively high in energy, indicating its propensity to donate electrons in chemical reactions. The LUMO, conversely, will be at a lower energy, signifying its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule and is an excellent tool for predicting sites of electrophilic and nucleophilic attack. In 7-Methoxyquinolin-5-amine, the regions of highest negative electrostatic potential (typically colored red or yellow) are expected to be localized around the nitrogen atom of the quinoline ring and the oxygen and nitrogen atoms of the substituents, as well as on the carbon atoms of the benzene ring that are activated by the electron-donating groups. These electron-rich areas are the most likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would indicate areas susceptible to nucleophilic attack, although these are expected to be less pronounced in this electron-rich molecule.

Proposed Synthesis of 7-Methoxyquinolin-5-amine

A plausible and historically significant method for the synthesis of the quinoline core is the Skraup synthesis.[4][5] This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an acid and an oxidizing agent. For the synthesis of 7-Methoxyquinolin-5-amine, the logical starting material would be 3-methoxy-5-nitroaniline. The nitro group can subsequently be reduced to the desired amino group.

Caption: Proposed synthetic workflow for 7-Methoxyquinolin-5-amine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 7-Methoxy-5-nitroquinoline via Skraup Reaction

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Charge Reactants: To the flask, add 3-methoxy-5-nitroaniline.

-

Prepare Skraup Reagent: In a separate beaker, carefully and slowly add concentrated sulfuric acid to glycerol with cooling in an ice bath. Then, add a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide). Ferrous sulfate can be added to moderate the reaction.[6]

-

Reaction Execution: Slowly add the Skraup reagent to the aniline derivative in the reaction flask. The reaction is highly exothermic and should be controlled by cooling.[6]

-

Heating: Once the initial vigorous reaction subsides, heat the mixture under reflux for several hours to ensure complete cyclization.

-

Work-up: After cooling, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: The crude 7-methoxy-5-nitroquinoline can be purified by steam distillation followed by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Reduction of 7-Methoxy-5-nitroquinoline to 7-Methoxyquinolin-5-amine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 7-methoxy-5-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.

-

Add Reducing Agent: Add a reducing agent. Common choices include tin metal and concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

-

Reaction Execution: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: If using Sn/HCl, filter the hot solution to remove any unreacted tin. Cool the filtrate and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude 7-Methoxyquinolin-5-amine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Reactivity Profile: A Guide to Functionalization

The reactivity of 7-Methoxyquinolin-5-amine is dominated by the electron-rich nature of the benzene portion of the quinoline ring. The pyridine ring is generally less reactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atom.

Electrophilic Aromatic Substitution (EAS)

The amino and methoxy groups are strong activating, ortho-, para-directing groups. In 7-Methoxyquinolin-5-amine, the positions ortho and para to the amino group (C6 and C4) and the positions ortho and para to the methoxy group (C8 and C5, with C5 already substituted) are activated. The amino group is a stronger activating group than the methoxy group. Therefore, electrophilic substitution is most likely to occur at the positions most activated by the amino group, which are C6 and C4. Steric hindrance may influence the regioselectivity between these two positions.

Examples of Potential EAS Reactions:

-

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C6 or C8 position. The conditions would need to be carefully controlled to avoid over-nitration or oxidation, and protection of the amino group might be necessary.[7]

-

Halogenation: Reaction with bromine in a suitable solvent (e.g., acetic acid) would be expected to yield a bromo-substituted derivative, likely at the C6 or C8 position.

-

Friedel-Crafts Acylation: Acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce an acyl group.[8] The reaction would likely occur at the C6 or C8 position. The amino group would need to be protected as it can react with the Lewis acid.[3]

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on the quinoline ring is generally difficult unless there is a good leaving group present and the ring is activated by strong electron-withdrawing groups. Given that 7-Methoxyquinolin-5-amine has two strong electron-donating groups, the ring is deactivated towards nucleophilic attack. Therefore, NAS reactions are not expected to be favorable under normal conditions.

Applications in Drug Discovery and Materials Science

The structural and electronic features of 7-Methoxyquinolin-5-amine make it a promising candidate for various applications.

Anticancer Drug Development

The quinoline scaffold is a common feature in many anticancer agents. The presence of the methoxy group, in particular, has been associated with enhanced antitumor activity in some contexts. The amino group provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For instance, the amino group can be acylated or alkylated to introduce different functionalities that may enhance binding to biological targets such as kinases or topoisomerases.

Caption: Hypothetical mechanism of action in anticancer therapy.

Fluorescent Probes and Biosensors

Quinoline derivatives are known for their fluorescent properties and have been extensively used in the development of fluorescent probes for detecting metal ions and for bio-imaging.[1] The fluorescence of the quinoline core is sensitive to its electronic environment. The amino and methoxy groups can enhance the quantum yield and modulate the emission wavelength. The amino group can also serve as a binding site for analytes or as a point of attachment to other molecules, making 7-Methoxyquinolin-5-amine a valuable building block for the synthesis of more complex fluorescent sensors.

Conclusion

7-Methoxyquinolin-5-amine is a fascinating molecule with a rich electronic and reactivity profile. The presence of two strong electron-donating groups on the quinoline scaffold makes it a highly activated system for electrophilic aromatic substitution, offering numerous possibilities for chemical functionalization. Its structural similarity to known bioactive molecules and fluorescent compounds suggests significant potential in the fields of drug discovery and materials science. This technical guide provides a foundational understanding of its properties and a predictive framework for its synthesis and reactivity, which we hope will inspire and facilitate future research into this promising compound.

References

-

Mansfield, R. G. (n.d.). The Skraup Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Total Organic Chemistry. (2021, March 29). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

-

(2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. [Journal Name], [Volume], [page numbers]. Retrieved from [Link]

-

ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

-

Romero, A. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Retrieved from [Link]

-

ACS Omega. (2026). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Crimson Publishers. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]

-

Li, L., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Retrieved from [Link]

-

O'Neill, P. M., Ward, S. A., & Searle, N. L. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507. Retrieved from [Link]

-

(n.d.). Preparation and Properties of Quinoline. [Source, e.g., University Lecture Notes]. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

-

Li, Y., et al. (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules. Retrieved from [Link]

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Kelly, J. X., Smilkstein, M. J., & Riscoe, M. K. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479–507. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules. Retrieved from [Link]

-

Clarke, H. T., & Davis, A. W. (1940). The preparation of quinolines by a modified Skraup reaction. Journal of the American Chemical Society, 62(7), 1705–1707. Retrieved from [Link]

-

SlideShare. (n.d.). Quinolines- Antimalarial drugs.pptx. Retrieved from [Link]

-

MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Quinoline-Based Fluorescent Probe for Various Applications. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 7-Methoxyquinolin-5-amine in Organic Solvents and Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Methoxyquinolin-5-amine, a key building block in medicinal chemistry and materials science. Understanding the solubility of this compound in both organic and aqueous environments is fundamental for its effective application in drug discovery, chemical synthesis, and formulation development. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for researchers. We will explore the physicochemical properties of 7-Methoxyquinolin-5-amine, delve into the factors governing its solubility, and provide detailed experimental protocols for accurate solubility determination.

Introduction: The Significance of Solubility in a Research Context

7-Methoxyquinolin-5-amine (C₁₀H₁₀N₂O, Molar Mass: 174.20 g/mol ) is a heterocyclic aromatic amine with a quinoline scaffold, a privileged structure in numerous biologically active compounds.[1] Its utility as a synthetic intermediate necessitates a thorough understanding of its solubility profile. In drug development, solubility is a critical determinant of a compound's bioavailability, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. For synthetic chemists, knowledge of solubility is paramount for reaction optimization, purification, and product formulation. This guide aims to provide a deep dive into the solubility of 7-Methoxyquinolin-5-amine, empowering researchers to handle and utilize this compound with precision and confidence.

Physicochemical Properties of 7-Methoxyquinolin-5-amine

A foundational understanding of the physicochemical properties of 7-Methoxyquinolin-5-amine is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂O | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| Melting Point | ~145-150 °C | [3] |

| Appearance | Crystalline solid | [3] |

| Predicted pKa | ~3.98 (for the isomeric 5-methoxyquinolin-8-amine) | [4] |

The presence of both a hydrophobic quinoline ring system and polar amine and methoxy functional groups suggests a nuanced solubility profile. The amine group, in particular, introduces pH-dependent solubility in aqueous media.

Solubility in Organic Solvents: A Qualitative and Quantitative Perspective

The principle of "like dissolves like" is the cornerstone for predicting solubility in organic solvents. The aromatic and heterocyclic nature of 7-Methoxyquinolin-5-amine suggests good solubility in a range of organic solvents.

Qualitative Assessment

Based on its chemical structure and data from suppliers, 7-Methoxyquinolin-5-amine exhibits moderate to good solubility in polar protic and aprotic organic solvents.

-

High Solubility Expected: In solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are excellent at solvating a wide range of organic molecules.

-

Moderate Solubility: In alcohols such as methanol and ethanol, as indicated by supplier data.[3]

-

Lower Solubility Expected: In non-polar solvents like hexanes and toluene, due to the presence of the polar amine and methoxy groups.

Quantitative Data (Predicted)

| Solvent | Predicted Solubility Range (mg/mL) | Rationale |

| Dimethyl Sulfoxide (DMSO) | > 20 | High polarity and aprotic nature favor dissolution. |

| N,N-Dimethylformamide (DMF) | > 20 | Similar to DMSO in its solvating properties. |

| Methanol | 5 - 15 | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | 5 - 15 | Similar to methanol, with slightly lower polarity. |

It is crucial to note that these are estimated values. For precise applications, experimental determination is highly recommended.

Aqueous Solubility: The Critical Role of pH

The aqueous solubility of 7-Methoxyquinolin-5-amine is intrinsically linked to the pH of the medium due to the basicity of the 5-amino group.

The Underlying Chemistry: Ionization and Solubility

The amine group can be protonated in acidic conditions to form the corresponding ammonium salt. This ionization significantly increases the polarity of the molecule, thereby enhancing its solubility in water.

*dot graph "Ionization_Equilibrium" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} *enddot

Caption: Ionization equilibrium of 7-Methoxyquinolin-5-amine.

The pKa of the conjugate acid of an amine is the pH at which 50% of the molecules are in the ionized (protonated) form and 50% are in the neutral (free base) form. For 7-Methoxyquinolin-5-amine, a predicted pKa of approximately 3.98 for its isomer suggests it is a weak base.[4] This implies that at a pH below its pKa, the protonated, more soluble form will predominate.

Predicted pH-Solubility Profile

-

pH < pKa (e.g., pH 1-3): The compound will be predominantly in its protonated form, leading to significantly higher aqueous solubility.

-

pH ≈ pKa (e.g., pH ~4): A mixture of the neutral and protonated forms will exist, resulting in intermediate solubility.

-

pH > pKa (e.g., pH 7 and above): The compound will be primarily in its less soluble neutral form, leading to low aqueous solubility.

Experimental Determination of Solubility: A Practical Guide

For research and development, precise solubility data is often required. The following sections provide detailed protocols for determining the solubility of 7-Methoxyquinolin-5-amine.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.

*dot graph "Shake_Flask_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} *enddot

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol for Organic Solvent Solubility:

-

Preparation: Add an excess amount of 7-Methoxyquinolin-5-amine to a known volume of the organic solvent (e.g., 5-10 mg in 1 mL of solvent in a glass vial).

-

Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter.

-

Quantification:

-

Prepare a stock solution of 7-Methoxyquinolin-5-amine of known concentration in the same solvent.

-

Create a series of dilutions from the stock solution to generate a calibration curve using UV-Vis spectrophotometry. Measure the absorbance at the λmax of the compound.

-